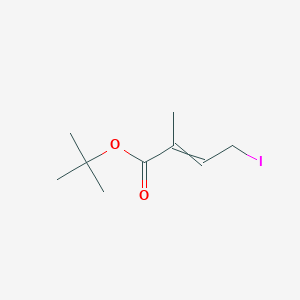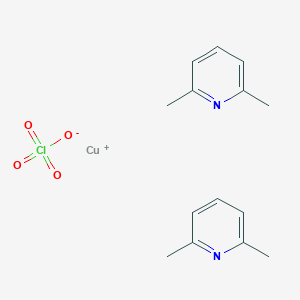
Copper(1+);2,6-dimethylpyridine;perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);2,6-dimethylpyridine;perchlorate is a coordination compound consisting of a copper(I) ion coordinated to two 2,6-dimethylpyridine ligands and a perchlorate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2,6-dimethylpyridine;perchlorate typically involves the reaction of copper(I) salts with 2,6-dimethylpyridine in the presence of perchloric acid. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) ion. The resulting product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);2,6-dimethylpyridine;perchlorate undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Substitution: The 2,6-dimethylpyridine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Major Products
Oxidation: The major product of oxidation is typically a copper(II) complex.
Substitution: The major products depend on the substituting ligand but generally result in a new copper(I) complex with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(1+);2,6-dimethylpyridine;perchlorate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and coupling reactions.
Materials Science: Employed in the synthesis of novel materials with unique electronic and magnetic properties.
Biology and Medicine: Investigated for its potential use in antimicrobial agents and as a model compound for studying copper-containing enzymes.
Wirkmechanismus
The mechanism by which Copper(1+);2,6-dimethylpyridine;perchlorate exerts its effects involves the coordination of the copper(I) ion to the 2,6-dimethylpyridine ligands. This coordination stabilizes the copper(I) ion and allows it to participate in various chemical reactions. The perchlorate anion acts as a counterion, balancing the charge of the complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(I) nitrate complexes: Similar in structure but with nitrate anions instead of perchlorate.
Silver(I) perchlorate complexes: Similar coordination environment but with silver(I) instead of copper(I).
Uniqueness
Copper(1+);2,6-dimethylpyridine;perchlorate is unique due to the specific combination of copper(I) ion, 2,6-dimethylpyridine ligands, and perchlorate anion. This combination imparts distinct electronic and structural properties that are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
51933-28-9 |
|---|---|
Molekularformel |
C14H18ClCuN2O4 |
Molekulargewicht |
377.30 g/mol |
IUPAC-Name |
copper(1+);2,6-dimethylpyridine;perchlorate |
InChI |
InChI=1S/2C7H9N.ClHO4.Cu/c2*1-6-4-3-5-7(2)8-6;2-1(3,4)5;/h2*3-5H,1-2H3;(H,2,3,4,5);/q;;;+1/p-1 |
InChI-Schlüssel |
OBIKTLCTFKVFJF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.[O-]Cl(=O)(=O)=O.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


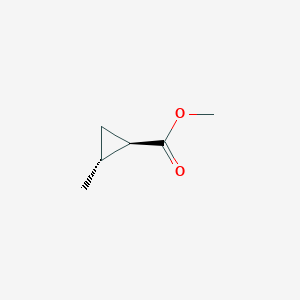

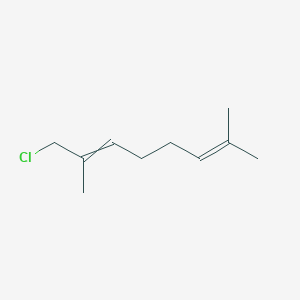
![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
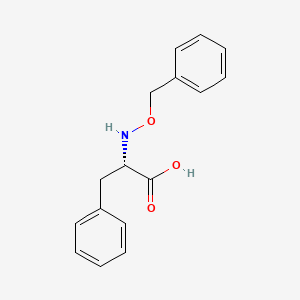
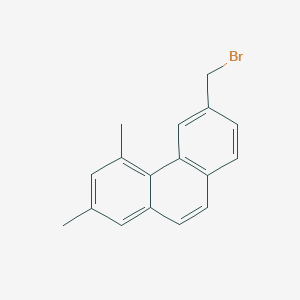
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)

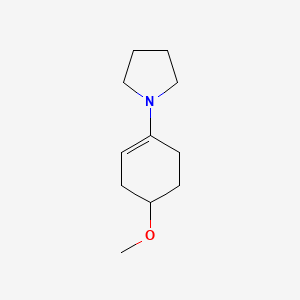
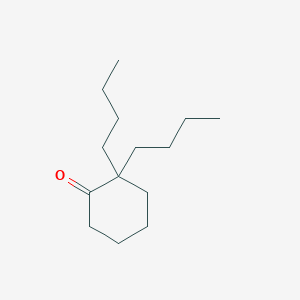
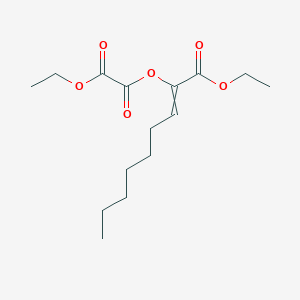
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
